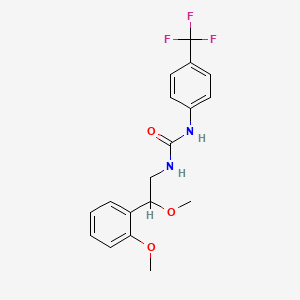
1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase) and has shown promising results in preclinical studies for the treatment of various cancers and autoimmune diseases.
Aplicaciones Científicas De Investigación
Directed Lithiation
Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate has been studied for the synthesis of substituted products. This process involves lithiation on the nitrogen and ortho to the directing metalating group, yielding high yields of the corresponding substituted products. The method highlights the utility in modifying urea derivatives for various synthetic applications (Smith et al., 2013).
Synthesis of Hydroxamic Acids and Ureas
Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement has been applied for the synthesis of ureas from carboxylic acids. This process allows for the one-pot conversion of carboxylic acids to ureas under milder conditions, indicating the chemical's potential in streamlining synthetic pathways in medicinal chemistry and drug discovery (Thalluri et al., 2014).
Inhibition of Enzymes
Synthesis of some tetrahydropyrimidine-5-carboxylates and their evaluation for metal chelating effects and inhibition profiles against acetylcholinesterase and butyrylcholinesterase demonstrate the compound's potential in developing therapeutic agents for conditions such as Alzheimer's disease. The study also highlighted the urea derivative's effectiveness in inhibiting carbonic anhydrase, presenting a broad spectrum of pharmacological activities (Sujayev et al., 2016).
Antitumor Activities
The synthesis and characterization of 1-(2-(1H-indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea and its evaluation for antitumor activities represent an important application in the field of oncology. The study involved structural characterization and docking studies to rationalize its potency in the CDK4 target, which is significant for cancer therapy research (Hu et al., 2018).
Material Science Applications
In material science, the crystal structure of metobromuron, a phenylurea herbicide, was studied to understand its hydrogen bonding and weak interactions, which are crucial for designing more efficient herbicides with reduced environmental impact (Kang et al., 2015).
Propiedades
IUPAC Name |
1-[2-methoxy-2-(2-methoxyphenyl)ethyl]-3-[4-(trifluoromethyl)phenyl]urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N2O3/c1-25-15-6-4-3-5-14(15)16(26-2)11-22-17(24)23-13-9-7-12(8-10-13)18(19,20)21/h3-10,16H,11H2,1-2H3,(H2,22,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDKGGWYAVHYFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CNC(=O)NC2=CC=C(C=C2)C(F)(F)F)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methoxy-2-(2-methoxyphenyl)ethyl)-3-(4-(trifluoromethyl)phenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


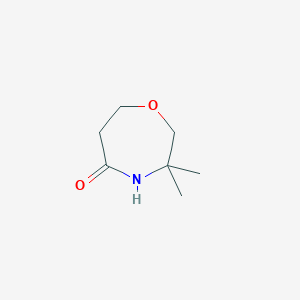
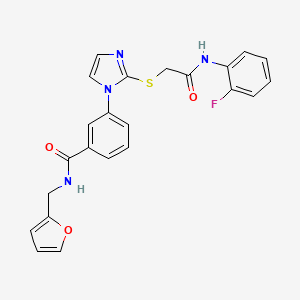


acetyl]-1H-indol-1-yl}-N,N-diethylacetamide](/img/structure/B2366866.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2366867.png)
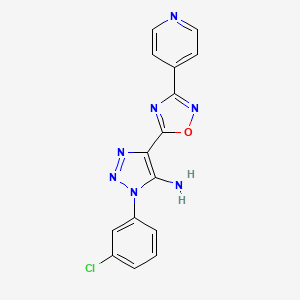
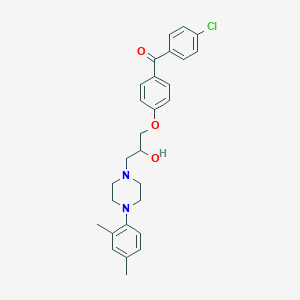

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2366874.png)
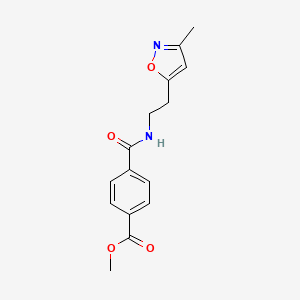
![3-(Benzo[b]thiophen-3-yl)morpholine](/img/structure/B2366877.png)
![3-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde](/img/structure/B2366878.png)